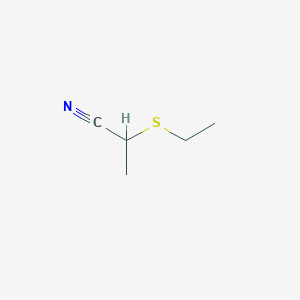
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic organic compound with notable significance in various scientific research fields. This compound consists of a triazole ring, a fluorinated methylphenyl group, a piperidine ring, and a dimethylbenzamide group, which together form a complex structure with potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide typically involves several steps:
Synthesis of Intermediate Compounds: : The initial step usually involves the creation of intermediate compounds, such as the fluorinated methylphenyl triazole and the piperidinyl dimethylbenzamide.
Coupling Reactions: : The intermediate compounds are then subjected to coupling reactions under controlled conditions to form the final compound. The coupling reaction often involves the use of specific catalysts to facilitate the bond formation.
Purification: : The final product undergoes purification processes, such as recrystallization or chromatography, to achieve the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques. Continuous flow reactors and automated systems can optimize reaction conditions, minimize waste, and enhance yield. The industrial methods focus on maintaining consistency, quality control, and efficient use of resources.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: : It can be reduced under specific conditions to yield different reduced forms.
Substitution: : The fluorinated group or other substituents might be replaced by various reagents, resulting in new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reduction: : Reduction reactions often use reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Halogenation or amination reagents are frequently used for substitution reactions.
Major Products
The reactions can lead to a variety of products depending on the type and conditions of the reaction. Oxidation may yield hydroxylated derivatives, while reduction might produce simpler hydrocarbon structures. Substitution reactions could generate a range of functionalized products with altered properties.
科学研究应用
This compound has several applications across diverse fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Medicine: : Exploration of its effects as a pharmacological agent, possibly targeting specific receptors or enzymes.
Industry: : Utility in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
Molecular Targets and Pathways
The exact mechanism by which this compound exerts its effects can vary depending on the context of its use:
Receptors: : It might interact with specific receptors on cell membranes, modulating their activity.
Enzymatic Pathways: : Could act as an inhibitor or activator of certain enzymes, influencing metabolic or signaling pathways.
相似化合物的比较
Uniqueness and Similar Compounds
Compared to similar compounds, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its specific structural attributes, such as the combination of a triazole ring with fluorinated and dimethylated phenyl groups. Similar compounds might include:
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Differing only in the methyl group on the phenyl ring.
N-(1-(1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: : Lacking the fluorine atom in the phenyl ring.
属性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-15-4-5-18(12-16(15)2)23(31)26-19-8-10-29(11-9-19)24(32)22-14-30(28-27-22)20-6-7-21(25)17(3)13-20/h4-7,12-14,19H,8-11H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODRDNOVGDJYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)


![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine](/img/structure/B2658224.png)
![1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2658226.png)

![ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate](/img/structure/B2658231.png)


